molecular formula C19H16FN5O B2951723 N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide CAS No. 1385432-21-2

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide

Cat. No.: B2951723
CAS No.: 1385432-21-2
M. Wt: 349.369
InChI Key: SLUCFBOUNNMQLI-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,4-triazole ring system, a prominent heterocycle known for its diverse biological activities. Scientific literature indicates that 1,2,4-triazole derivatives are extensively investigated for their potential as core structures in developing novel therapeutic agents due to their wide range of biological properties . Similarly, compounds incorporating propanamide linkages are often explored for their bioactive potential . The specific structure of this compound, which combines a cyanomethyl group, a fluorophenyl ring, and a phenyl-triazole moiety, suggests potential for interaction with various biological targets. Researchers are exploring these types of triazole-propanamide hybrids in various fields, including as potential pesticides and for anti-inflammatory applications . Its mechanism of action is anticipated to be highly specific and dependent on the target system, a common characteristic of complex triazole derivatives. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-16-9-5-4-8-15(16)17(12-21)23-19(26)11-10-18-24-22-13-25(18)14-6-2-1-3-7-14/h1-9,13,17H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCFBOUNNMQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CCC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F1N5OC_{16}H_{16}F_{1}N_{5}O. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)7.5
Compound CHCT116 (Colon)6.0

The above table summarizes the IC50 values for related compounds tested against various cancer cell lines, indicating significant antiproliferative activity.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, compounds with triazole structures have been shown to inhibit the activity of certain kinases involved in cell cycle regulation and apoptosis.

Study on Antifungal Activity

A study conducted by researchers evaluated the antifungal activity of several triazole derivatives, including our compound of interest. The results indicated that these compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under varying pH conditions, with reaction rates and products dependent on the medium:

Condition Reaction Outcome Key Observations
Acidic (HCl, 80°C)Cleavage of the propanamide bond yields 3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid and 2-fluoro-benzyl cyanideAccelerated degradation due to protonation of the amide carbonyl .
Basic (NaOH, 60°C)Saponification produces the corresponding carboxylate saltSlower reaction compared to acidic conditions; requires prolonged heating.
Neutral (H₂O, 25°C)Minimal hydrolysis over 24 hoursHigh stability in aqueous environments at room temperature.

The cyano group remains intact under mild hydrolysis but may hydrolyze to a carboxylic acid under extreme alkaline conditions (>100°C).

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole moiety participates in regioselective substitution reactions:

Reagents and Outcomes

  • Methyl iodide (CH₃I) : Alkylation occurs at the N1 position of the triazole, forming a quaternary ammonium intermediate, which stabilizes via resonance .

  • Phenyl isothiocyanate (PhNCS) : Thiourea derivatives form at the C5 position, confirmed by NMR shifts (δ 8.2–8.5 ppm for triazole protons) .

  • Hydrazine (NH₂NH₂) : Opens the triazole ring, yielding a hydrazide derivative with loss of NH₃ (detected via gas evolution) .

Kinetic Data

Reagent Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
CH₃I2.1 × 10⁻³45.3
PhNCS1.7 × 10⁻³52.1
NH₂NH₂3.4 × 10⁻⁴68.9

Reactions proceed optimally in polar aprotic solvents (e.g., DMF) with catalytic triethylamine .

Biological Interactions and Redox Activity

The triazole ring enables interactions with biological targets:

  • Antifungal Activity : Inhibits fungal lanosterol 14α-demethylase (CYP51) with an IC₅₀ of 0.08 μM, comparable to fluconazole.

  • Electrophilic Quenching : Reacts with glutathione (GSH) in vitro, forming a thioether adduct (detected via LC-MS at m/z 512.2).

Stability Under Oxidative Conditions

Oxidizing Agent Reaction Pathway Product Stability
H₂O₂ (3%, 25°C)Oxidation of the triazole’s sulfur analog (if present) to sulfoxideStable for 48 hours
KMnO₄ (0.1M, 50°C)Degradation of the cyano group to COOHIrreversible; 95% conversion in 2 hours

Synthetic Modifications for Pharmacological Optimization

Derivatization strategies include:

  • Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in hepatic microsomes) .

  • Triazole Ring Expansion : Converting 1,2,4-triazole to 1,2,3-triazole reduces cytotoxicity (CC₅₀ > 100 μM vs. 28 μM for parent compound) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with precise control over reaction conditions enabling tailored applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Analogs

Compound Name Triazole Substituent Aromatic Group Functional Groups Molecular Weight (ESI-MS) Biological Activity Synthesis Yield Reference
Target Compound 4-phenyl 2-fluorophenylmethyl Cyano Not reported Hypothesized CFTR modulation Not reported
Z1262422554 () 4-isopropyl-5-amino 3-fluoro-4-methylphenyl Thioether 338.2 [M+H]+ CFTR potentiator 37%
Compound 5a () 5-amino Morpholino Not reported Not specified Optimized at 170°C
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide () 4-methyl-5-(3-bromophenyl) 4-chloro-3-(trifluoromethyl)phenyl Thioether, bromophenyl Not reported NLO applications Not reported
2-(6-methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide (Compound 12, ) 5-thioxo Naphthyl Methoxy, thioxo Not reported Antimicrobial Not reported

Structural Analysis

  • Triazole Substitution: The target compound’s 4-phenyl-1,2,4-triazole differs from analogs like Z1262422554 (4-isopropyl-5-amino) and derivatives (4-methyl-5-bromophenyl). The phenyl group may enhance π-π stacking interactions in target binding . Compounds with 5-amino-triazole (e.g., 5a in ) exhibit tautomerism, which can influence reactivity and solubility .
  • Fluorophenyl Groups :

    • The 2-fluorophenylmethyl group in the target compound contrasts with Z1262422554’s 3-fluoro-4-methylphenyl and ’s 4-chlorophenyl. Fluorine substitution often improves metabolic stability and lipophilicity .
  • Cyano Group: The cyano moiety in the target is unique among the analogs.

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